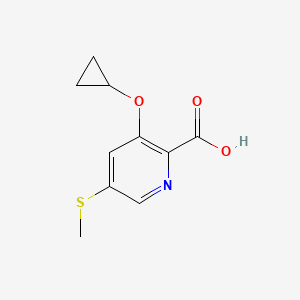
3-Cyclopropoxy-5-(methylthio)picolinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Cyclopropoxy-5-(methylthio)picolinic acid is an organic compound with the molecular formula C10H11NO3S and a molecular weight of 225.26 g/mol . This compound is a derivative of picolinic acid, which is a pyridine carboxylic acid. The structure of this compound includes a cyclopropoxy group and a methylthio group attached to the picolinic acid core.
Preparation Methods
The synthesis of 3-Cyclopropoxy-5-(methylthio)picolinic acid involves several steps, typically starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropoxy group: This can be achieved by reacting a suitable cyclopropyl halide with a nucleophile.
Introduction of the methylthio group: This step involves the substitution of a halogen atom with a methylthio group using a thiol reagent.
Formation of the picolinic acid core: This can be synthesized through various methods, including the oxidation of 2-methylpyridine using potassium permanganate (KMnO4).
Chemical Reactions Analysis
3-Cyclopropoxy-5-(methylthio)picolinic acid can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: H2O2, m-CPBA
Reducing agents: LiAlH4
Nucleophiles: Thiols, amines
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Cyclopropoxy-5-(methylthio)picolinic acid has various scientific research applications, including:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a ligand in coordination chemistry.
Mechanism of Action
The mechanism of action of 3-Cyclopropoxy-5-(methylthio)picolinic acid is not well-documented. based on its structure, it may interact with molecular targets such as enzymes or receptors. The cyclopropoxy and methylthio groups could play a role in binding to these targets, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
3-Cyclopropoxy-5-(methylthio)picolinic acid can be compared with other picolinic acid derivatives, such as:
Picolinic acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.
Chromium(III) picolinate: A coordination complex used as a dietary supplement.
Zinc picolinate: Another coordination complex used for zinc supplementation.
The uniqueness of this compound lies in its specific functional groups, which may confer unique chemical and biological properties compared to other picolinic acid derivatives .
Properties
Molecular Formula |
C10H11NO3S |
|---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
3-cyclopropyloxy-5-methylsulfanylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S/c1-15-7-4-8(14-6-2-3-6)9(10(12)13)11-5-7/h4-6H,2-3H2,1H3,(H,12,13) |
InChI Key |
NAUSTNHTOPRLQF-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC(=C(N=C1)C(=O)O)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















